molecular formula C15H12BrF2N3O B4595443 3-bromo-7-(difluoromethyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

3-bromo-7-(difluoromethyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B4595443
M. Wt: 368.18 g/mol
InChI Key: ZULBSPPXHJESSR-UHFFFAOYSA-N
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Description

3-bromo-7-(difluoromethyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C15H12BrF2N3O and its molecular weight is 368.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.01318 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiviral Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antiviral activities. For instance, a study detailed the synthesis of certain analogues showing activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).

Development of Functional Fluorophores

Another research avenue has involved the use of pyrazolo[1,5-a]pyrimidines as intermediates for creating functional fluorophores. A study demonstrated a microwave-assisted synthesis route for 3-formylpyrazolo[1,5-a]pyrimidines, which were then utilized to prepare novel fluorophores with potential applications as fluorescent probes (Castillo et al., 2018).

Inhibition of Phosphodiesterases

Research has also identified pyrazolo[1,5-a]pyrimidines as potential inhibitors of cyclic AMP phosphodiesterase, suggesting their utility in studying and possibly treating diseases associated with cAMP metabolism (Novinson et al., 1975).

Synthetic Methodologies

The development of novel synthetic routes to access pyrazolo[1,5-a]pyrimidine derivatives has been a significant focus. For example, research into the phenoxide leaving group SNAr strategy has facilitated the preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines, highlighting the versatility of these compounds in organic synthesis (Catalano et al., 2015).

Anti-inflammatory and Antimicrobial Agents

A study on 7-trifluoromethylpyrazolo[1,5-a]pyrimidines showed promising anti-inflammatory and antimicrobial activities, indicating the potential of this class of compounds in developing new therapeutic agents (Aggarwal et al., 2014).

Properties

IUPAC Name

3-bromo-7-(difluoromethyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrF2N3O/c1-8-13(16)15-19-11(7-12(14(17)18)21(15)20-8)9-3-5-10(22-2)6-4-9/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULBSPPXHJESSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Br)C3=CC=C(C=C3)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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